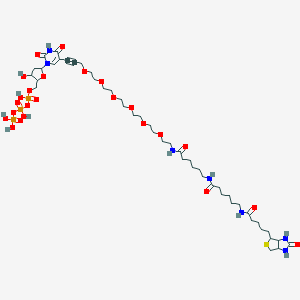
Methyl 4-methylphenyl cyanocarbonodithioimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "Methyl 4-methylphenyl cyanocarbonodithioimidate" has not been directly studied in the provided papers. However, related compounds and reactions have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of thiazoles from isocyanides and α-oxodithioesters, as well as the study of the molecular structure of similar cyanocarbonodithioimidate compounds, can offer a foundation for understanding the characteristics of "Methyl 4-methylphenyl cyanocarbonodithioimidate" .
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of isocyanides. For example, the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as KOH leads to the formation of 4-methylthio-5-acylthiazoles . This suggests that similar cyclization methods could potentially be applied to synthesize "Methyl 4-methylphenyl cyanocarbonodithioimidate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "Methyl 4-methylphenyl cyanocarbonodithioimidate" has been determined using techniques such as single-crystal X-ray diffraction analysis. For instance, the crystal structure of 2-Methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine has been elucidated, revealing that the ring atoms in the pyrazolopyrimidine moiety are almost coplanar . This information can be valuable when predicting the molecular geometry and potential reactivity of "Methyl 4-methylphenyl cyanocarbonodithioimidate".
Chemical Reactions Analysis
The reactivity of the 4-methylphenyl radical in reactions with unsaturated hydrocarbons has been studied, indicating that it can undergo addition to multiple carbon atoms followed by isomerization and cyclization . Although this does not directly describe the reactivity of "Methyl 4-methylphenyl cyanocarbonodithioimidate", it provides a context for the types of reactions that the methylphenyl moiety can participate in.
Physical and Chemical Properties Analysis
Computational analyses have been performed on compounds containing the cyanobiphenyl moiety, which is structurally related to "Methyl 4-methylphenyl cyanocarbonodithioimidate". These studies include electronic structure calculations, molecular electrostatic potential surface analysis, and vibrational assignments, providing insights into the physical and chemical properties such as dipole moment, entropy, enthalpy, and Gibbs free energy . These computational methods could be applied to "Methyl 4-methylphenyl cyanocarbonodithioimidate" to predict its properties.
Eigenschaften
IUPAC Name |
[(4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-8-3-5-9(6-4-8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRJYWXSLMFHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=NC#N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650211 |
Source


|
| Record name | Methyl 4-methylphenyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylphenyl cyanocarbonodithioimidate | |
CAS RN |
152381-94-7 |
Source


|
| Record name | Carbonimidodithioic acid, cyano-, methyl 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152381-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methylphenyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)

![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)









